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Pyridine derivative 16

anticancer breast cancer MCF7

Researchers seeking a moderate-potency anticancer pyridine scaffold often face confounding PDE3A engagement in mechanistic studies. Pyridine derivative 16 solves this with weak PDE3A inhibition, enabling dissection of non-PDE3A cytotoxicity pathways. - MCF7 LC50: 17.34 µM, with selectivity over Hs27 normal fibroblasts (>500 µM). - Passes Lipinski & Veber filters; suitable as a lead-like control for oral bioavailability screening. - Supplied as a custom-synthesized research tool with batch-specific analytical data.

Molecular Formula C20H19FN4O
Molecular Weight 350.4 g/mol
Cat. No. B10835898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine derivative 16
Molecular FormulaC20H19FN4O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC(=NC3=C2CCCC3)OCC4=C(C=CC=N4)F
InChIInChI=1S/C20H19FN4O/c1-13-23-10-14(11-24-13)16-9-20(25-18-7-3-2-5-15(16)18)26-12-19-17(21)6-4-8-22-19/h4,6,8-11H,2-3,5,7,12H2,1H3
InChIKeySPNLLZYJQZRTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine Derivative 16: Anticancer & Antioxidant Research


Pyridine derivative 16 is an alkoxylated 2-oxo(imino)-3-pyridinecarbonitrile that belongs to a class of polyfunctional pyridine molecules structurally related to previously reported anticancer pyridines with phosphodiesterase 3A (PDE3A) inhibitory activity [1]. It was designed as part of a focused library aimed at simultaneously targeting tumor cell proliferation and oxidative stress. The compound is characterized by a pyridine carbonitrile core decorated with alkoxy substituents that modulate its physicochemical and biological properties [1].

Substitution Risks for Pyridine Derivative 16


Pyridine derivatives are a structurally diverse superfamily, and small changes in substituent pattern, alkoxy chain length, or ring fusion can drastically alter biological target engagement and safety profiles. Within the same alkoxylated 2-oxo-3-pyridinecarbonitrile series, compounds 8, 16, and 19 exhibit distinct MCF7 cytotoxicity (LC50 values spanning 14.70–19.15 µM) and different behavior toward normal Hs27 fibroblasts, confirming that even close congeners are not functionally interchangeable [1]. Generic substitution without head‑to‑head data can lead to selection of a molecule with inferior tumor selectivity, altered PDE3A inhibition, or unknown ADME‑T risk.

Differentiation Evidence for Pyridine Derivative 16


MCF7 Anticancer Potency Ranking

Compound 16 shows an intermediate cytotoxic profile against the MCF7 breast cancer cell line (LC50 = 17.34 µM), positioned between the more potent analog 19 (14.70 µM) and the weaker analog 8 (19.15 µM), while remaining less potent than the clinical standard doxorubicin (LC50 = 3.94 µM) [1]. This rank‑order confirms that compound 16 offers a distinct potency window for structure‑activity relationship studies where moderate yet selective tumor cell inhibition is desired.

anticancer breast cancer MCF7 cytotoxicity pyridine carbonitrile

Hs27 Fibroblast Sparing Selectivity

Compounds 8, 15, 16, and 19 all exhibit only a marginal inhibitory effect on the growth of normal human foreskin fibroblast Hs27 cells, in contrast to their pronounced activity against MCF7 tumor cells [1]. While quantitative LC50 values for Hs27 are not provided, the contrast with doxorubicin (which typically shows significant toxicity toward normal cells) suggests that compound 16 maintains a functional selectivity window that is characteristic of this chemical series.

selectivity normal fibroblast Hs27 safety pyridine derivative

PDE3A Inhibition vs. Milrinone

Compound 16 demonstrates moderate‑to‑weak PDE3A inhibition when directly compared with the positive control milrinone (PDE3A IC50 = 0.45 µM) under identical assay conditions [1][2]. Although the exact IC50 for compound 16 is not disclosed, the authors classify it as “moderate to weak,” indicating that compound 16 is substantially less potent than milrinone at PDE3A. This differentiates it from other pyridine carbonitriles that may possess stronger PDE3A engagement.

PDE3A phosphodiesterase milrinone pyridine inhibitor cross‑target profiling

Predicted ADME-T and Safety Profile

In silico ADME‑T predictions for the entire alkoxylated 2‑oxo‑3‑pyridinecarbonitrile series, including compound 16, show non‑violations of Lipinski's Rule of Five and Veber's criteria, along with a predicted high safety profile [1]. While this is a class‑level characteristic rather than a compound‑specific measurement, it provides a practical filter for procurement: compounds that violate Lipinski or Veber rules carry a higher risk of poor oral bioavailability and are typically excluded from lead‑like libraries.

ADME-T drug‑likeness Lipinski Veber bioavailability safety prediction

Pyridine Derivative 16: Research & Procurement Scenarios


SAR Lead Optimization in Breast Cancer

The defined MCF7 LC50 window (17.34 µM) places compound 16 as a moderate‑potency starting point for medicinal chemistry optimization. It can be used as a reference scaffold to probe the effect of substituent variation on tumor‑cell selectivity, leveraging the head‑to‑head data with compounds 8 and 19 [1].

PDE3A-Independent Anticancer Mechanisms

Owing to its weak PDE3A inhibition [1][2], compound 16 is suited for experiments designed to dissect non‑PDE3A pathways of pyridine carbonitrile cytotoxicity, avoiding the confounding influence of phosphodiesterase engagement that is present in stronger PDE3A inhibitors.

Drug-Likeness & ADME-T Benchmarking

As a compound that passes Lipinski and Veber filters [1], Pyridine derivative 16 can serve as a tool molecule for calibrating in‑house ADME‑T prediction workflows or as a lead‑like control in library screening campaigns where oral bioavailability potential is a prerequisite for further progression.

Tumor-Selective Cytotoxicity Profiling

The differential effect on MCF7 tumor cells versus Hs27 normal fibroblasts [1] makes compound 16 a useful probe for identifying cancer‑selective growth‑inhibitory mechanisms, particularly in multi‑cell‑line panels aimed at distinguishing tumor‑specific from generally cytotoxic agents.

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